6-(2-chloro-benzylamino)-1H-pyrimidine-2,4-dione

説明

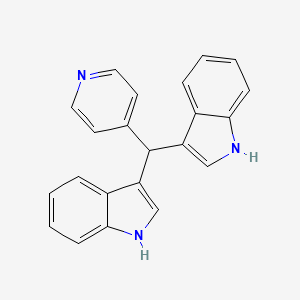

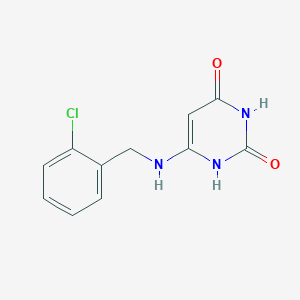

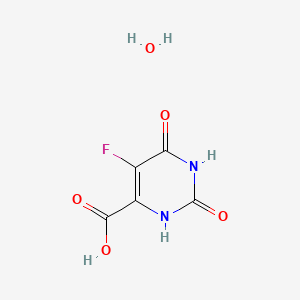

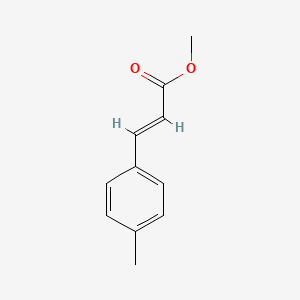

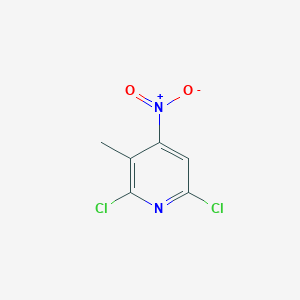

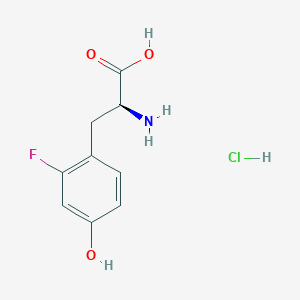

“6-(2-chloro-benzylamino)-1H-pyrimidine-2,4-dione” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 2,4-dione indicates the presence of two carbonyl groups at the 2nd and 4th positions of the pyrimidine ring. The compound also has a benzylamino group attached to it, which consists of a benzene ring attached to an amino group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidine ring, the introduction of the carbonyl groups, and the attachment of the benzylamino group. The benzylamino group could potentially be introduced through a reaction with benzyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrimidine ring and the benzene ring are both aromatic, meaning they have a stable, resonant structure. The carbonyl groups are polar, which could result in the compound having certain polar characteristics .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The carbonyl groups could be involved in reactions such as nucleophilic addition or reduction. The benzylamino group could potentially undergo reactions involving the amino group or the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would all be influenced by the presence and arrangement of its functional groups .作用機序

Target of Action

The primary target of 6-((2-chlorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s interaction with the active site of CDK2, where it forms essential hydrogen bonds . The inhibition of CDK2 leads to a significant alteration in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to the arrest of the cell cycle, preventing the proliferation of cancer cells .

Pharmacokinetics

These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The result of the compound’s action is a significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

実験室実験の利点と制限

6-(2-chloro-benzylamino)-1H-pyrimidine-2,4-dione has several advantages for lab experiments. It has a well-established synthesis method and is commercially available. It has also been extensively studied for its therapeutic potential in various diseases, and its mechanism of action is well-understood. However, it has some limitations, such as its low solubility in water and its potential toxicity to non-target cells. Therefore, it requires careful handling and optimization of experimental conditions.

将来の方向性

6-(2-chloro-benzylamino)-1H-pyrimidine-2,4-dione has several potential future directions. It can be further investigated for its therapeutic potential in other diseases, such as solid tumors and viral infections. It can also be used in combination with other drugs or therapies to enhance its efficacy and reduce its toxicity. Additionally, its mechanism of action can be further elucidated, and its molecular targets can be identified to develop more specific and effective drugs. Furthermore, its pharmacokinetics and pharmacodynamics can be studied to optimize its dosing regimen and reduce its side effects.

合成法

The synthesis of 6-(2-chloro-benzylamino)-1H-pyrimidine-2,4-dione involves the reaction of 2,4-dichloropyrimidine with 2-chlorobenzylamine in the presence of a base, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification by column chromatography.

科学的研究の応用

6-(2-chloro-benzylamino)-1H-pyrimidine-2,4-dione has been extensively studied for its therapeutic potential in various diseases. It has been approved by the US Food and Drug Administration (FDA) for the treatment of multiple myeloma and myelodysplastic syndromes. It has also shown promising results in the treatment of other hematological malignancies, such as lymphoma and chronic lymphocytic leukemia. Additionally, it has been investigated for its immunomodulatory and anti-inflammatory effects in autoimmune disorders, such as systemic lupus erythematosus, rheumatoid arthritis, and Crohn's disease.

特性

IUPAC Name |

6-[(2-chlorophenyl)methylamino]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c12-8-4-2-1-3-7(8)6-13-9-5-10(16)15-11(17)14-9/h1-5H,6H2,(H3,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWKPCMYTFPEMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC(=O)NC(=O)N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308965 | |

| Record name | 6-{[(2-Chlorophenyl)methyl]amino}pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21333-13-1 | |

| Record name | NSC210494 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-{[(2-Chlorophenyl)methyl]amino}pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6592482.png)

![(11bR)-2,6-Di-9-anthracenyl-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6592512.png)

![methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B6592521.png)

![Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(bithiophene)]](/img/structure/B6592522.png)